molecular formula C20H18O7 B3246279 9-phenanthryl beta-D-glucosiduronic acid CAS No. 177194-36-4

9-phenanthryl beta-D-glucosiduronic acid

Cat. No.: B3246279
CAS No.: 177194-36-4
M. Wt: 370.4 g/mol
InChI Key: VVADHOLYTSDFGC-HBWRTXEVSA-N
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Description

9-phenanthryl beta-D-glucosiduronic acid is a chemical compound that belongs to the class of beta-D-glucosiduronic acids. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a glucuronic acid moiety attached to the phenanthrene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenanthryl beta-D-glucosiduronic acid typically involves the glucuronidation of 9-phenanthrol. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to 9-phenanthrol. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes using microbial or plant-based glucuronosyltransferases. These processes are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

9-phenanthryl beta-D-glucosiduronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenanthrene compounds. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

9-phenanthryl beta-D-glucosiduronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glucuronidation reactions and the behavior of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its role in metabolic pathways involving glucuronidation and its potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.

    Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as a prodrug for phenanthrene-based drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-phenanthryl beta-D-glucosiduronic acid involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to various substrates. This process increases the water solubility of the compound, facilitating its excretion from the body. The molecular targets and pathways involved include the glucuronidation pathway and various metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-phenanthryl beta-D-glucosiduronic acid include:

Uniqueness

This compound is unique due to its specific glucuronic acid moiety attached to the phenanthrene structure. This modification enhances its water solubility and alters its chemical and biological properties, making it distinct from other phenanthrene derivatives .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenanthren-9-yloxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-15-16(22)18(19(24)25)27-20(17(15)23)26-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15-18,20-23H,(H,24,25)/t15-,16-,17+,18-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVADHOLYTSDFGC-HBWRTXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255031
Record name 9-Phenanthrenyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177194-36-4
Record name 9-Phenanthrenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177194-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Phenanthrenyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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